

Application Notes and Protocols for the Analytical Characterization of Tetrahydroindazole Compounds

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Compound of Interest

Compound Name: 4,5,6,7-Tetrahydro-1*H*-indazole-3-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of tetrahydroindazole compounds. These heterocyclic scaffolds are of significant interest in medicinal chemistry, and their thorough characterization is crucial for drug discovery and development. The following sections detail the application of key analytical techniques, present quantitative data in a structured format, and provide step-by-step experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy Application Note

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of tetrahydroindazole derivatives. Both one-dimensional (^1H and ^{13}C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are used to confirm the chemical structure, determine stereochemistry, and assess purity.

In the ^1H NMR spectra of tetrahydroindazole derivatives, characteristic signals can be observed for aromatic protons, protons adjacent to heteroatoms, and aliphatic protons in different regions of the spectrum[1]. ^{13}C NMR provides information on the carbon framework of the molecule[2].

These techniques are fundamental for confirming the successful synthesis of the target compounds.

Experimental Protocol: ^1H and ^{13}C NMR Spectroscopy

- Sample Preparation:
 - Dissolve 5-10 mg of the tetrahydroindazole compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or Methanol-d_4). The choice of solvent depends on the solubility of the compound.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Parameters (Example for a 400 MHz Spectrometer):
 - ^1H NMR:
 - Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
 - Spectral Width: -2 to 12 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 16-64, depending on the sample concentration.
 - ^{13}C NMR:
 - Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').
 - Spectral Width: -10 to 220 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.

- Number of Scans: 1024-4096, due to the lower natural abundance of ^{13}C .
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase correct the resulting spectrum.
 - Perform baseline correction.
 - Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.
 - Reference the spectrum to the residual solvent peak or the internal standard.

Mass Spectrometry (MS)

Application Note

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of tetrahydroindazole compounds. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula of newly synthesized derivatives[3]. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is extensively used for quantitative analysis, such as in metabolic stability studies, by monitoring the disappearance of the parent compound and the formation of metabolites[4].

Experimental Protocol: LC-MS/MS for Metabolic Stability

- Sample Preparation (from in vitro metabolism assay):
 - Incubate the tetrahydroindazole compound (e.g., at 1 μM) with liver microsomes (e.g., mouse or human) in the presence of NADPH at 37°C.
 - At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
 - Centrifuge the samples to precipitate proteins.
 - Transfer the supernatant to a clean vial for LC-MS/MS analysis.

- LC-MS/MS Parameters (Representative):
 - Liquid Chromatography (LC):
 - Column: A reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.8 μ m).
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: A suitable gradient to separate the analyte from metabolites and matrix components (e.g., 5% B to 95% B over 5 minutes).
 - Flow Rate: 0.3-0.5 mL/min.
 - Injection Volume: 1-5 μ L.
 - Mass Spectrometry (MS):
 - Ionization Source: Electrospray Ionization (ESI), typically in positive ion mode.
 - Scan Type: Multiple Reaction Monitoring (MRM) for quantitative analysis.
 - MRM Transitions: Determine the precursor ion (parent compound) and a specific product ion for both the analyte and the internal standard.
- Data Analysis:
 - Plot the peak area ratio of the analyte to the internal standard against time.
 - Calculate the half-life ($t_{1/2}$) from the slope of the natural logarithm of the remaining parent compound concentration versus time.

High-Performance Liquid Chromatography (HPLC) Application Note

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of tetrahydroindazole compounds. Analytical HPLC is used to determine the

purity of the synthesized compounds, often employing UV detection[5]. Preparative HPLC is utilized to isolate and purify the target compounds from reaction mixtures[3]. The choice of column (e.g., C18, C8) and mobile phase composition is critical for achieving optimal separation.

Experimental Protocol: Analytical HPLC for Purity Determination

- Sample Preparation:
 - Dissolve a small amount of the tetrahydroindazole compound in a suitable solvent (e.g., acetonitrile or a mixture of mobile phase components) to a concentration of approximately 0.1-1 mg/mL.
 - Filter the sample through a 0.22 or 0.45 µm syringe filter before injection.
- HPLC Parameters (Example):
 - Column: Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm)[6].
 - Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water[6].
 - Mobile Phase B: Acetonitrile[6].
 - Gradient Program: 40% B to 90% B over 5 minutes, hold at 90% B for 6 minutes, then return to 40% B and equilibrate[6].
 - Flow Rate: 1.0 mL/min[6].
 - Column Temperature: 25°C[6].
 - Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm).
 - Injection Volume: 5-10 µL.
- Data Analysis:
 - Integrate the peaks in the chromatogram.

- Calculate the purity of the compound by determining the percentage of the main peak area relative to the total peak area.

X-ray Crystallography

Application Note

X-ray crystallography provides unambiguous proof of the three-dimensional structure of tetrahydroindazole compounds, including their absolute stereochemistry. This technique is invaluable for understanding the spatial arrangement of atoms and for studying ligand-protein interactions when co-crystal structures are obtained^{[4][7]}. The resulting structural information is crucial for structure-based drug design efforts.

Experimental Protocol: Single-Crystal X-ray Diffraction

- Crystal Growth:
 - Grow single crystals of the tetrahydroindazole compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
- Data Collection:
 - Mount a suitable crystal on a goniometer head.
 - Collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo K α radiation).
- Structure Solution and Refinement:
 - Process the diffraction data (integration and scaling).
 - Solve the crystal structure using direct methods or Patterson methods.
 - Refine the structural model against the experimental data.

Quantitative Data Summary

The following tables summarize key quantitative data for representative tetrahydroindazole compounds from the literature.

Table 1: In Vitro Activity and Physicochemical Properties of Tetrahydroindazole Derivatives

Compound ID	DHODH IC ₅₀ (nM)	Cell Growth/Viability IC ₅₀ (μM)	Aqueous Solubility (μM)	Metabolic Stability (t _{1/2} , min) in HLM	Metabolic Stability (t _{1/2} , min) in MLM
28	55	-	-	-	-
29	34	-	-	-	-
30	>10,000	>10	Low	-	High
38	-	-	-	>60	-
46	-	-	-	<60	Low
51	-	-	-	>60	36

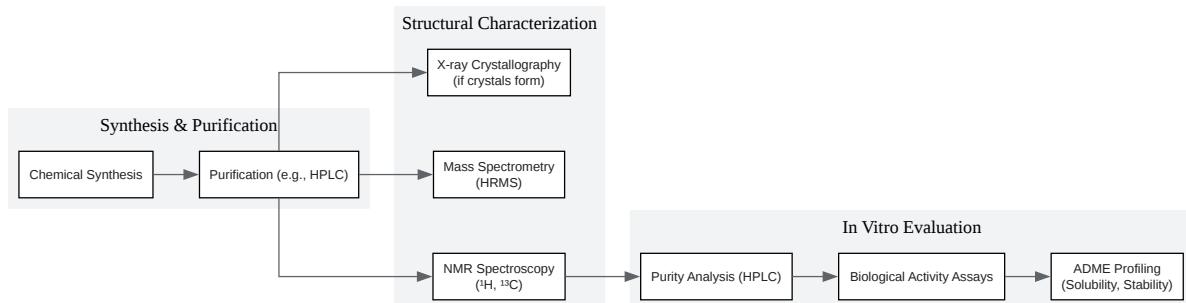
Data sourced from[4]. HLM: Human Liver Microsomes, MLM: Mouse Liver Microsomes.

Table 2: Antitubercular Activity of Tetrahydroindazole Derivatives

Compound ID	MIC against M. tuberculosis (μM)
6a	1.7
6m	1.9
6q	1.9

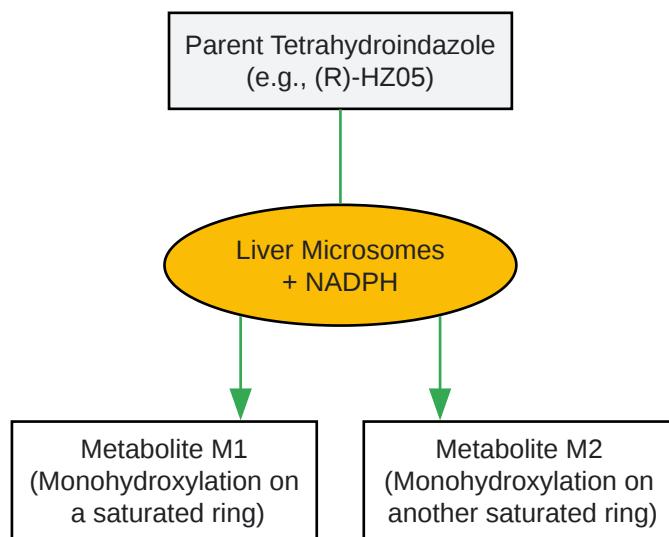
Data sourced from[8]. MIC: Minimum Inhibitory Concentration.

Visualizations



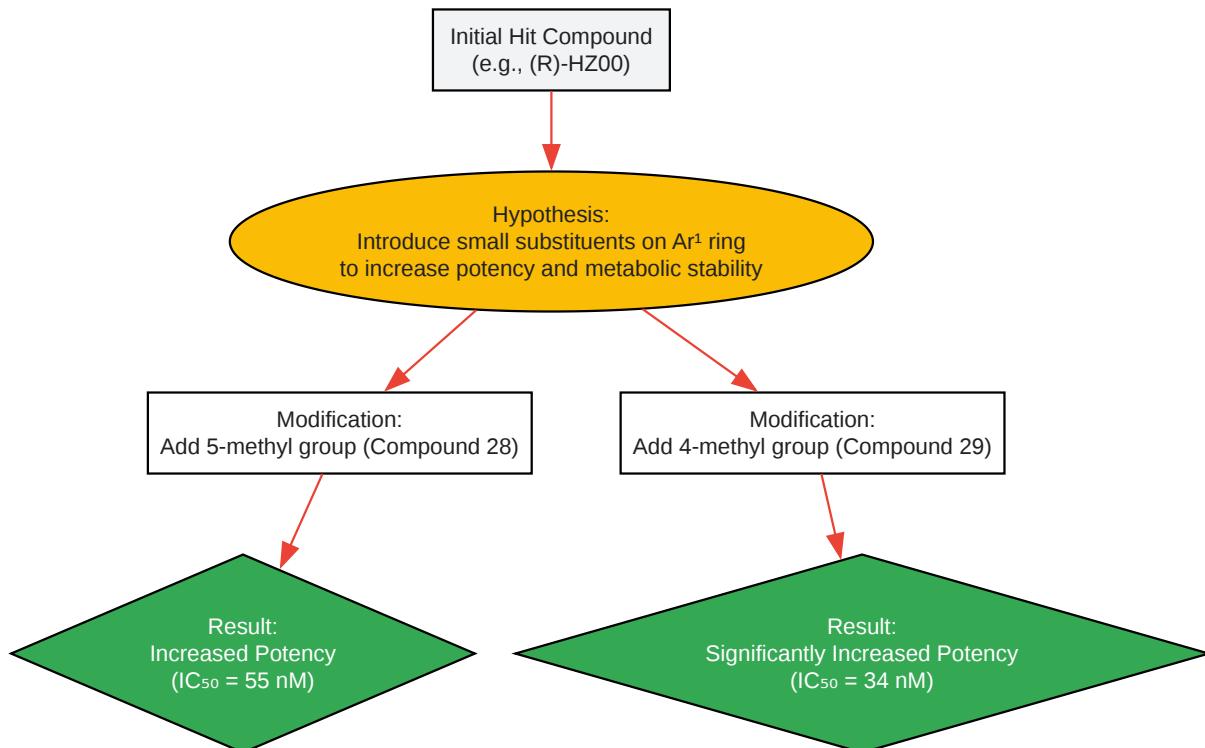
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Caption: General experimental workflow for the characterization of novel tetrahydroindazole compounds.



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Caption: Simplified metabolic pathway of a tetrahydroindazole compound in liver microsomes.



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Caption: Logical diagram illustrating a structure-activity relationship (SAR) exploration.

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